methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate
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Overview
Description
methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to interact with various targets, including heme proteins and cytochrome p-450 .
Mode of Action
For instance, some azoles inhibit the cytochrome P-450-dependent 14α-demethylation of lanosterol .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds, such as 1,2,4-triazole derivatives, have been studied .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess antimicrobial activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the amino and carbonyl groups. The final step involves esterification to form the methyl ester.
Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of Amino and Carbonyl Groups: The amino group can be introduced via nucleophilic substitution, while the carbonyl group can be added through acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
3-Amino-5-methylthio-1H-1,2,4-triazole: Another triazole derivative with distinct functional groups and applications.
Uniqueness
methyl 4-{5-amino-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-5-3-4-6-14(12)11-24-17(20)16(22-23-24)18(25)21-15-9-7-13(8-10-15)19(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHZLOQCSONBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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